N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Catalog No.
S2686761
CAS No.
941871-18-7
M.F
C21H24N2O2
M. Wt
336.435
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2...

CAS Number

941871-18-7

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

IUPAC Name

2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Molecular Formula

C21H24N2O2

Molecular Weight

336.435

InChI

InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-6-8-16-13-17(10-11-19(16)23)22-20(24)18-9-5-4-7-15(18)3/h4-5,7,9-11,13-14H,6,8,12H2,1-3H3,(H,22,24)

InChI Key

HXGZPLYEDAZIFE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C

Solubility

not available

Neurodegenerative Diseases:

Studies have explored the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These diseases are characterized by the progressive loss of neurons and their function in the brain.

  • Alzheimer's Disease

    Research suggests that the compound might improve cognitive function and memory in animal models of Alzheimer's disease. However, the mechanism of action and efficacy in humans remain unclear. )

  • Parkinson's Disease

    Studies have investigated the potential neuroprotective effects of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in Parkinson's disease models. However, further research is needed to determine its effectiveness in humans. )

Cancer:

Research has explored the potential anti-cancer properties of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide. Studies suggest that it might inhibit the growth and proliferation of cancer cells. However, more research is required to understand its efficacy and safety in cancer treatment. )

Other Applications:

There is limited scientific research on the application of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide in other areas. Some studies have investigated its potential effects on:

  • Schizophrenia

    Early research suggests that the compound might have antipsychotic effects, but further studies are needed.

  • Pain

    Limited research suggests potential analgesic effects, but more studies are needed. )

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, commonly referred to as IBTQ, is a chemical compound that has garnered interest in various fields of research due to its unique structural characteristics. The compound features a tetrahydroquinoline core, which is a bicyclic structure known for its biological activity, and an isobutyryl group that enhances its reactivity. The presence of the 2-methylbenzamide moiety contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can be attributed to its functional groups. Key reactions include:

  • Acylation: The introduction of the isobutyryl group can be achieved through acylation reactions with acyl chlorides in the presence of bases.
  • Sulfonylation: The attachment of sulfonyl groups can occur via reactions with sulfonyl chlorides.
  • Reduction: The tetrahydroquinoline core can undergo reduction reactions to modify its saturation levels, impacting its biological activity.

Research indicates that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide possesses notable biological activities. Preliminary studies suggest potential:

  • Antimicrobial Properties: Exhibiting activity against various bacterial strains.
  • Anticancer Activity: The compound has been investigated for its ability to inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell growth and survival pathways.
  • Neuroprotective Effects: There are indications that it may protect neuronal cells from oxidative stress and apoptosis.

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide typically involves several key steps:

  • Formation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction where an aldehyde or ketone reacts with an amine under acidic conditions.
  • Acylation: The isobutyryl group is introduced via acylation using isobutyryl chloride and a base such as triethylamine.
  • Benzamide Formation: Finally, the 2-methylbenzamide moiety is formed through reaction with 2-methylbenzoic acid or its derivatives under suitable conditions.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceutical research.
  • Material Science: Investigated for use in specialty chemicals due to its unique structural properties.

Interaction studies have focused on how N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide interacts with various biological targets. These include:

  • Enzyme Inhibition: Studies have shown it may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Binding: Research suggests potential binding interactions with neurotransmitter receptors which could explain some neuroprotective effects.

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide shares structural similarities with several other compounds featuring tetrahydroquinoline cores. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamideTetrahydroquinoline core with butoxy groupAnticancer propertiesLonger alkyl chain may affect solubility
4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideTetrahydroquinoline core with tert-butyl groupAntimicrobial activityDifferent positioning of substituents affects reactivity
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamineSimple amine derivative of tetrahydroquinolineNeuroprotective effectsLacks acyl and aromatic groups which may limit activity

The uniqueness of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide lies in its combination of an isobutyryl group and a methyl-substituted aromatic ring which may enhance both its solubility and biological activity compared to other similar compounds .

XLogP3

3.9

Dates

Modify: 2023-08-16

Explore Compound Types